molecular formula C23H17NO3 B11053676 8,9-diphenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

8,9-diphenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B11053676
M. Wt: 355.4 g/mol
InChI Key: STLFZVHLWOKMPW-UHFFFAOYSA-N
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Description

8,9-Diphenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a complex organic compound characterized by its unique molecular structure, which includes a quinoline core fused with a dioxin ring system

Preparation Methods

The synthesis of 8,9-diphenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-aryl-3-hydroxy-5-[3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]pent-2-ene-1,4-diones with o-phenylenediamine and hydrazine . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

8,9-Diphenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, introducing various functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

8,9-Diphenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-diphenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 8,9-diphenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one include other quinoline derivatives and dioxin-fused heterocycles. These compounds share structural similarities but differ in their functional groups and specific applications. For example:

Properties

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

8,9-diphenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

InChI

InChI=1S/C23H17NO3/c25-23-22(16-9-5-2-6-10-16)21(15-7-3-1-4-8-15)17-13-19-20(14-18(17)24-23)27-12-11-26-19/h1-10,13-14H,11-12H2,(H,24,25)

InChI Key

STLFZVHLWOKMPW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)NC(=O)C(=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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